Rhodamine-N3 chloride is classified under fluorescent dyes and is commonly used in chemical biology applications. It is derived from the rhodamine family of compounds, which are known for their vibrant colors and utility in fluorescence microscopy and labeling studies. The specific chemical structure of Rhodamine-N3 chloride includes a rhodamine backbone with an azide group attached, making it suitable for various bioconjugation techniques .
The synthesis of Rhodamine-N3 chloride typically involves the introduction of an azide group onto a rhodamine scaffold. One common method includes:
The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity suitable for biological applications.
Rhodamine-N3 chloride features a complex molecular structure characterized by:
The molecular formula for Rhodamine-N3 chloride is C₁₅H₁₁ClN₄O₂S, with a molecular weight of approximately 348.79 g/mol. The presence of both aromatic rings and an azide group contributes to its photophysical properties, making it highly fluorescent under UV light .
Rhodamine-N3 chloride is primarily used in click chemistry applications. Key reactions include:
The mechanism by which Rhodamine-N3 chloride functions involves:
This mechanism is particularly useful in labeling proteins or nucleic acids for imaging purposes, as it allows researchers to track cellular processes in real-time .
Rhodamine-N3 chloride has diverse applications in scientific research:
Its ability to form stable conjugates while maintaining strong fluorescent properties makes it an invaluable tool in molecular biology and biochemistry research .
Rhodamine-N3 chloride (chemical name: azide-rhodamine fluorescent dye; CAS: 2363751-90-8) exemplifies a strategically engineered xanthene fluorophore modified at key positions to enable bioorthogonal conjugation. Its molecular architecture (C₄₄H₅₉ClN₈O₇, MW: 847.44 g/mol) integrates three critical components: 1) A rhodamine core providing exceptional photophysical properties (excitation/emission: λₑₓ = 544 nm, λₑₘ = 576 nm); 2) A terminal azide group (-N₃) enabling cycloaddition chemistry; and 3) A hydrophilic linker (triethylene glycol chain) enhancing aqueous solubility for biological applications. The design prioritizes retention of the rhodamine’s intrinsic fluorescence while introducing a chemoselective handle compatible with copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions. This allows covalent tagging of alkyne-modified biomolecules without perturbing the fluorophore’s optical properties. The presence of the quaternary ammonium group in the xanthene ring ensures water solubility and cationic character, facilitating cellular uptake and interaction with biological targets [2] [4].
Table 1: Key Structural and Functional Features of Rhodamine-N3 Chloride
Structural Component | Chemical Function | Role in Bioconjugation |
---|---|---|
Rhodamine Xanthene Core | Fluorescence emission (576 nm) | Optical reporting |
Terminal Azide (-N₃) | 1,3-dipolar cycloaddition | Click chemistry handle |
Triethylene Glycol Spacer | Solubility enhancement | Biomolecule accessibility |
Quaternary Ammonium | Cationic charge | Membrane interaction |
The CuAAC reaction between Rhodamine-N3 chloride and terminal alkynes requires precise optimization to balance efficiency with biomolecular integrity. Key parameters include:
Catalyst System: Copper(I) (Cu⁺I) serves as the essential catalyst, typically generated in situ from Cu²⁺SO₄ (1 mM) using reducing agents like tris(2-carboxyethyl)phosphine hydrochloride (TCEP, 1 mM). This reduction prevents oxidation of Cu⁺I to inactive Cu²⁺. Ligands such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 0.1 mM) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are crucial. They stabilize the reactive Cu⁺I species, accelerate the cycloaddition rate by 10⁷-10⁸-fold compared to uncatalyzed reactions, and crucially protect biomolecules from copper-induced oxidative damage, particularly cysteine residues susceptible to oxidation [6] [10].
Reaction Conditions: Optimal performance occurs in aqueous buffers (pH 7-9) at ambient temperature (25-37°C) for 1-2 hours. While compatible with a broad pH range (4-12), neutral to slightly alkaline conditions favor both catalyst activity and biomolecule stability. The reaction tolerates moderate concentrations of denaturants but is inhibited by primary amines (e.g., Tris buffer) and high concentrations of strong chelators (e.g., EDTA), which sequester copper ions. Including chaotropic agents like urea above 2M is detrimental [6] [8].
Byproduct Mitigation: A significant challenge is the formation of thiotriazole byproducts (up to 60% of products in proteomic studies) via an "interrupted" CuAAC pathway. This occurs when free thiols (e.g., protein cysteines) react with the copper-acetylide intermediate, generating a thiotriazole-linked conjugate (Rhodamine-N₃-S-C=CH-R) instead of the desired triazole. Strategies to suppress this include: 1) Thiol blocking pre-treatment with agents like N-ethylmaleimide (NEM); 2) Optimized ligand ratios (e.g., TBTA:Cu 1:1 to 2:1); and 3) Minimizing excess alkyne tags to reduce non-specific reactions [8].
Table 2: Optimized CuAAC Conditions for Rhodamine-N3 Chloride
Parameter | Optimal Range | Effect of Deviation |
---|---|---|
[CuSO₄] | 0.5 - 1 mM | <0.5 mM: Slow reaction; >2 mM: Increased toxicity/byproducts |
[Reducing Agent] (e.g., NaAsc, TCEP) | 1 - 3 mM | Insufficient: Cu(I) not sustained; Excess: Biomolecule damage |
[Stabilizing Ligand] (e.g., TBTA) | 0.1 - 1 mM (equimolar to Cu) | Absence: Catalyst deactivation, protein oxidation |
pH | 7.0 - 8.5 | <7: Reduced rate; >9: Potential biomolecule degradation |
Reaction Time | 60 - 90 min | Shorter: Incomplete conjugation; Longer: Increased side reactions |
Rhodamine-N3 chloride offers a copper-free alternative via SPAAC, reacting with strained cyclooctynes like dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). This cycloaddition leverages the ring strain energy (≈18 kcal/mol for cyclooctyne) of these reagents to drive the reaction without cytotoxic copper catalysts. The reaction proceeds efficiently at physiological temperature (37°C) and pH (7.4), making it ideal for live-cell labeling and sensitive protein applications where copper toxicity or reactivity is prohibitive [2] [4] [6].
Reaction Kinetics and Specificity: The rate constant (k) for SPAAC between Rhodamine-N3 and DBCO typically ranges between 0.1 - 1 M⁻¹s⁻¹ in aqueous media, influenced by the electronic nature of the azide and cyclooctyne. While generally slower than optimized CuAAC (k ≈ 10³ M⁻¹s⁻¹), SPAAC avoids regioisomer formation (producing only 1,4-triazoles) and crucially eliminates copper-induced side reactions. Recent advances demonstrate that electron-deficient azides (e.g., 4-azido-1-methylpyridinium iodide) react faster with BCN (k ≈ 2-2.9 M⁻¹s⁻¹), suggesting potential for designing optimized Rhodamine-N3 derivatives [3] [6].
Orthogonality and Sequential Labeling: The chemoselectivity of SPAAC allows its use alongside CuAAC or other bioorthogonal reactions. For instance, Rhodamine-N3 chloride can first undergo SPAAC with DBCO-modified glycans on a cell surface, followed by a separate CuAAC step targeting alkyne-bearing proteins within the same system, enabling multi-component imaging strategies [6].
Post-conjugation functionalization addresses limitations inherent to the core Rhodamine-N3 structure, primarily improving solubility, reducing non-specific binding, and enabling secondary targeting.
PEGylation for Solubility and Stealth: Conjugation of polyethylene glycol (PEG) linkers (e.g., N3-PEG₂-OH, CAS: 139115-90-5) via the triazole linkage significantly enhances aqueous solubility and biocompatibility. The hydrophilic PEG chains (e.g., -OCH₂CH₂O- repeats) create a hydration shell, reducing aggregation of the hydrophobic rhodamine core and minimizing non-specific interactions with proteins and cell membranes. This is critical for in vivo applications to prolong circulation time and reduce immunogenicity. Ethylene glycol units can be incorporated during synthesis or added post-SPAAC/CuAAC via PEG-containing alkyne or DBCO reagents [9].
Charge Modulation: The permanent positive charge on the rhodamine xanthene can lead to non-specific electrostatic binding to anionic cellular components (e.g., membranes, nucleic acids). Partial neutralization strategies include: 1) Introducing anionic groups (e.g., sulfonates, carboxylates) via functionalized alkynes/cyclooctynes; 2) Utilizing the spirolactam equilibrium – Rhodamine-N3 chloride exists in an open (fluorescent, charged) or closed (non-fluorescent, neutral) form depending on environment. While not directly altering the charge, conjugating via the azide to bulky, hydrophilic targeting moieties can sterically shield the charge and alter environmental sensitivity [1].
Functional Group Interconversion: The terminal group introduced via click chemistry (e.g., alkyne-derived triazole) can serve as a handle for further modification. Common strategies include: 1) Hydrolysis of esters to carboxylic acids for coupling to amines via EDC/NHS chemistry; 2) Reduction of azides (if present in the coupled partner) to primary amines; 3) Oxidation of thioethers to sulfoxides/sulfones for polarity enhancement. These steps enable the attachment of secondary functionalities like biotin for affinity purification, additional fluorophores for FRET, or cell-penetrating peptides [1] [6].
Table 3: Post-Synthetic Modification Strategies for Rhodamine-N3 Conjugates
Strategy | Reagent/Approach | Functional Outcome |
---|---|---|
Solubility Enhancement | PEGₙ-alkyne (n=2-24) via CuAAC/SPAAC | Reduced aggregation, improved biocompatibility |
Charge Shielding | Conjugation with sulfonated DBCO derivatives | Reduced non-specific electrostatic binding |
Secondary Functionalization | NHS esters reacting with amines on conjugate | Attachment of biotin, peptides, or other tags |
Environmental Sensitivity Tuning | Bulky hydrophilic targeting moieties | Altered open/closed spirolactam equilibrium |
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